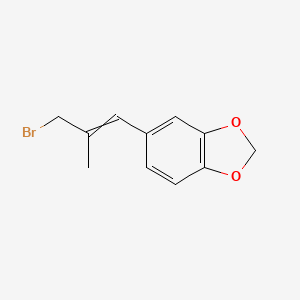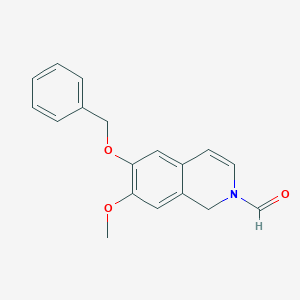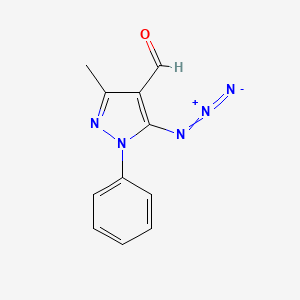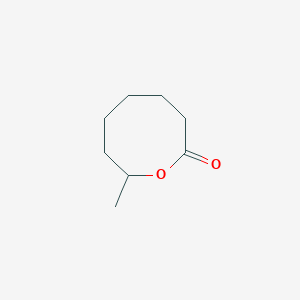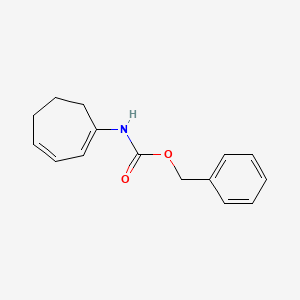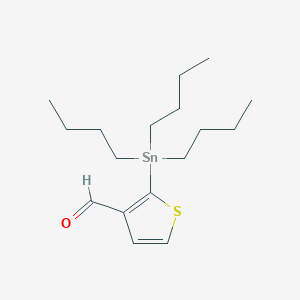![molecular formula C34H23NO6 B14296200 [(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate CAS No. 120028-82-2](/img/structure/B14296200.png)
[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a benzoyloxy group, a nitro group, and a tetrahydrobenzo[a]pyrene core. It is of interest in various fields of scientific research due to its potential biological activities and its role in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Formation of the tetrahydrobenzo[a]pyrene core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the nitro group: Nitration of the tetrahydrobenzo[a]pyrene core using a mixture of concentrated nitric acid and sulfuric acid.
Final esterification: The final step involves the esterification of the hydroxyl group with benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the tetrahydrobenzo[a]pyrene core, using oxidizing agents such as potassium permanganate.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Oxidation: Formation of oxidized derivatives of the tetrahydrobenzo[a]pyrene core.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of [(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to potential biological effects. The benzoyloxy group may also play a role in modulating the compound’s activity by affecting its solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon with carcinogenic properties.
7,8,9,10-tetrahydrobenzo[a]pyrene: The core structure of the compound, which is also studied for its biological activities.
Benzoyloxy derivatives: Compounds with benzoyloxy groups that are used in various chemical and biological applications.
Uniqueness
[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate is unique due to its combination of functional groups and its specific stereochemistry. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research.
Propiedades
Número CAS |
120028-82-2 |
|---|---|
Fórmula molecular |
C34H23NO6 |
Peso molecular |
541.5 g/mol |
Nombre IUPAC |
[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate |
InChI |
InChI=1S/C34H23NO6/c36-33(21-7-3-1-4-8-21)40-29-18-16-24-25-14-15-26-28(35(38)39)17-13-20-11-12-23(31(25)30(20)26)19-27(24)32(29)41-34(37)22-9-5-2-6-10-22/h1-15,17,19,29,32H,16,18H2/t29-,32-/m0/s1 |
Clave InChI |
GXBIJNSPOSRAJJ-NYDCQLBNSA-N |
SMILES isomérico |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=C(C=C4)[N+](=O)[O-])[C@@H]([C@H]1OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
SMILES canónico |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=C(C=C4)[N+](=O)[O-])C(C1OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


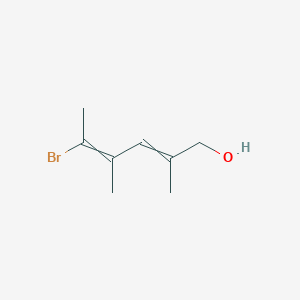
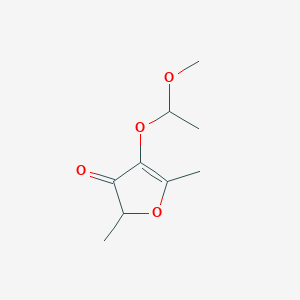
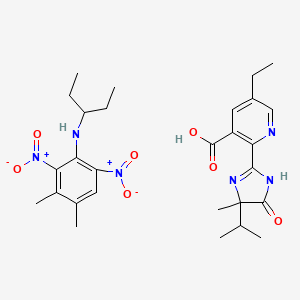
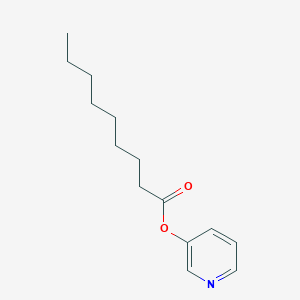
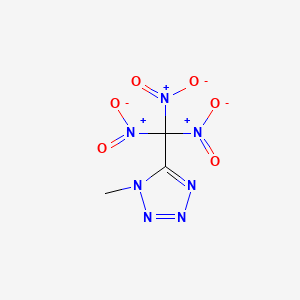
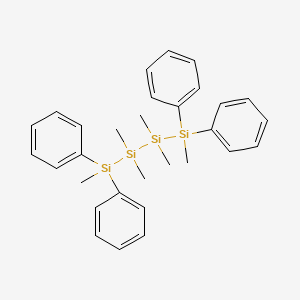
![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
